N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring, which is further connected to a sulfonamide group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may target enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and quinoline-based sulfonamides. Examples are:
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide .
Uniqueness
What sets N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, particularly as an antimicrobial agent and in cardiovascular applications. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative data.
Structure
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methylpropane sulfonamide moiety. Its molecular formula is C18H22N2O4S, with a molecular weight of 366.44 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H22N2O4S |
Molecular Weight | 366.44 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study utilized carboxyfluorescein leakage assays to assess membrane integrity in bacterial models, revealing that these compounds do not disrupt membranes but inhibit bacterial growth through alternative mechanisms .
The proposed mechanism involves the inhibition of essential bacterial enzymes such as:
- MurD : Involved in bacterial cell wall synthesis.
- D-glutamic acid-adding enzyme : Critical for peptidoglycan biosynthesis.
These interactions suggest that the compound may serve as a lead for developing new antibacterial agents targeting these pathways.
Cardiovascular Effects
Sulfonamide derivatives have been studied for their effects on cardiovascular physiology. A notable study examined the impact of benzenesulfonamide on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could modulate coronary resistance and perfusion pressure significantly .
Experimental Design
The study evaluated various compounds at a concentration of 0.001 nM over time (3-18 minutes) to measure changes in perfusion pressure and coronary resistance:
Group | Compound | Dose |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Benzenesulfonamide | 0.001 nM |
III | Compound 2 | 0.001 nM |
IV | Compound 3 | 0.001 nM |
V | Compound 4 | 0.001 nM |
VI | Compound 5 | 0.001 nM |
Case Studies
- Antimicrobial Efficacy : A study on the antimicrobial activity of N-benzenesulfonyl derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections caused by these pathogens .
- Cardiovascular Research : Another investigation highlighted how specific sulfonamide compounds could reduce perfusion pressure in isolated heart models, indicating their potential use in managing conditions like hypertension .
Comparative Analysis with Other Sulfonamides
Comparative studies have shown that this compound exhibits distinct biological profiles when compared to other sulfonamide derivatives:
Compound Name | Antimicrobial Activity | Cardiovascular Effect |
---|---|---|
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline | Moderate against gram-positive bacteria | Minimal |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | High against various pathogens | Significant |
This compound | High against gram-positive & negative bacteria; effective enzyme inhibitor | Significant modulation of perfusion pressure |
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-11-10-16-7-6-12-21(19(16)13-17)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIOMXLXMKHNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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